
2,6-Dioxa-3,5-disilaheptane, 3-decyl-3,5,5-trimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dioxa-3,5-disilaheptane, 3-decyl-3,5,5-trimethoxy- is a versatile siloxane compound with the molecular formula C16H38O5Si2 and a molecular weight of 366.64 g/mol . This compound is known for its unique structure, which includes both siloxane and ether functionalities, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dioxa-3,5-disilaheptane, 3-decyl-3,5,5-trimethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized siloxanes .
Applications De Recherche Scientifique
2,6-Dioxa-3,5-disilaheptane, 3-decyl-3,5,5-trimethoxy- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced siloxane materials and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2,6-Dioxa-3,5-disilaheptane, 3-decyl-3,5,5-trimethoxy- involves its interaction with various molecular targets and pathways. The siloxane backbone provides flexibility and stability, while the methoxy groups can participate in hydrogen bonding and other interactions. These properties make it suitable for applications requiring durable and adaptable materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-: Similar structure but with different substituents, leading to variations in physical and chemical properties.
1,1,1,3,3-Pentamethoxy-1,3-Disilatridecane: Another siloxane compound with multiple methoxy groups, used in similar applications.
Uniqueness
2,6-Dioxa-3,5-disilaheptane, 3-decyl-3,5,5-trimethoxy- is unique due to its combination of siloxane and ether functionalities, which provide a balance of flexibility, stability, and reactivity. This makes it particularly valuable in applications requiring both durability and adaptability .
Propriétés
Formule moléculaire |
C16H38O5Si2 |
|---|---|
Poids moléculaire |
366.64 g/mol |
Nom IUPAC |
decyl-dimethoxy-(trimethoxysilylmethyl)silane |
InChI |
InChI=1S/C16H38O5Si2/c1-7-8-9-10-11-12-13-14-15-22(17-2,18-3)16-23(19-4,20-5)21-6/h7-16H2,1-6H3 |
Clé InChI |
JYAYOPZPROFECA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC[Si](C[Si](OC)(OC)OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine](/img/structure/B15133944.png)
![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one](/img/structure/B15133948.png)
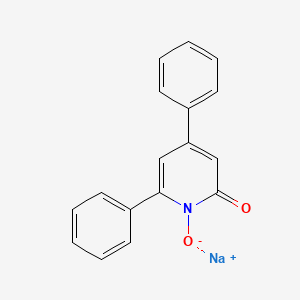
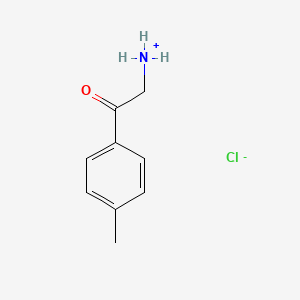
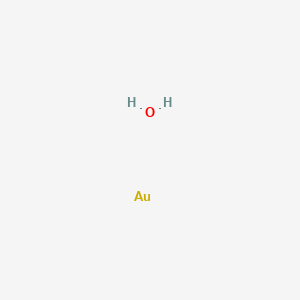
![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B15133973.png)
![5-[[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]amino]-4-(trifluoromethyl)diazinan-3-one](/img/structure/B15133980.png)
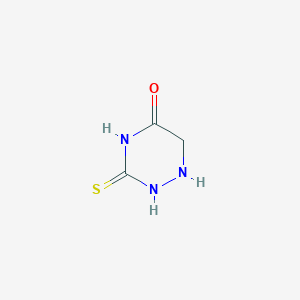
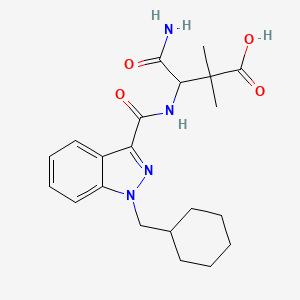
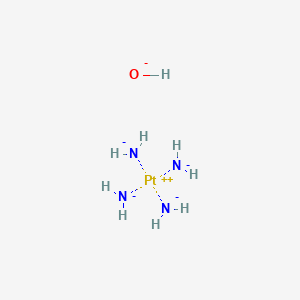
![6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-4a,7a-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B15133991.png)
![5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15134001.png)
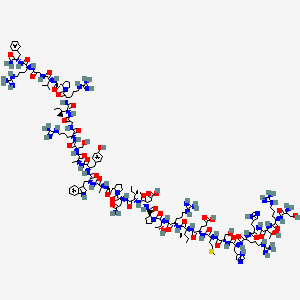
![benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15134017.png)
